"5-Bromopyrido[3,4-b]pyrazine NMR spectral data"
"5-Bromopyrido[3,4-b]pyrazine NMR spectral data"
An In-depth Technical Guide to the NMR Spectral Data of 5-Bromopyrido[3,4-b]pyrazine
Authored by a Senior Application Scientist
Introduction
5-Bromopyrido[3,4-b]pyrazine is a brominated heterocyclic compound featuring a pyrazine ring fused to a pyridine ring.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its prevalence in various biologically active molecules.[1] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.[1] Given its potential applications in the development of novel therapeutic agents, unambiguous structural characterization is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules like 5-Bromopyrido[3,4-b]pyrazine.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide offers a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 5-Bromopyrido[3,4-b]pyrazine, a detailed interpretation of the spectra, and a robust experimental protocol for acquiring high-quality data.
Molecular Structure and Numbering
The structure of 5-Bromopyrido[3,4-b]pyrazine with the IUPAC numbering system is presented below. This numbering is essential for the correct assignment of NMR signals.
Caption: Molecular structure of 5-Bromopyrido[3,4-b]pyrazine with IUPAC numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-Bromopyrido[3,4-b]pyrazine is expected to show five signals in the aromatic region. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below. These predictions are based on the analysis of structurally similar heterocyclic systems and the known effects of substituents on aromatic proton chemical shifts.[3][4][5]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.10 | Singlet (s) | - |
| H-3 | 9.05 | Singlet (s) | - |
| H-6 | 8.50 | Doublet (d) | J = 8.0 |
| H-7 | 7.80 | Doublet of doublets (dd) | J = 8.0, 4.5 |
| H-8 | 8.80 | Doublet (d) | J = 4.5 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms in the aromatic system. The predicted chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine atom.
| Carbon | Predicted δ (ppm) |
| C-2 | 145.0 |
| C-3 | 144.5 |
| C-4a | 152.0 |
| C-5 | 120.0 |
| C-6 | 140.0 |
| C-7 | 125.0 |
| C-8 | 150.0 |
| C-8a | 135.0 |
In-depth Spectral Interpretation
¹H NMR Spectrum
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H-2 and H-3 (δ ~9.10 and 9.05 ppm): These two protons are on the pyrazine ring and are expected to be the most downfield-shifted signals due to the deshielding effect of the two adjacent nitrogen atoms. They are predicted to appear as sharp singlets as they lack adjacent protons to couple with. Their chemical shifts are very similar, and their definitive assignment would require 2D NMR experiments like NOESY or HMBC.
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H-8 (δ ~8.80 ppm): This proton is on the pyridine ring, alpha to a nitrogen atom (N-1), which causes a significant downfield shift. It is expected to appear as a doublet due to coupling with H-7.
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H-6 (δ ~8.50 ppm): This proton is also on the pyridine ring and is deshielded, though to a lesser extent than H-8. It is expected to be a doublet due to coupling with H-7. The bromine at position 5 will also have a deshielding effect on H-6.
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H-7 (δ ~7.80 ppm): This proton is expected to be the most upfield of the aromatic protons. It will appear as a doublet of doublets due to coupling with both H-6 and H-8.
¹³C NMR Spectrum
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C-4a, C-8, and C-2/C-3 (δ > 144 ppm): The carbons directly bonded to nitrogen atoms (C-2, C-3, C-4a, C-8) are expected to be the most downfield-shifted due to the high electronegativity of nitrogen.
-
C-8a and C-6 (δ ~135-140 ppm): These carbons are part of the aromatic system and their shifts are influenced by their position relative to the nitrogen atoms and the bromine.
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C-5 and C-7 (δ ~120-125 ppm): The carbon bearing the bromine atom (C-5) is expected to be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect", although this can be variable. C-7 is expected in a typical aromatic carbon region.
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for acquiring high-quality NMR data for 5-Bromopyrido[3,4-b]pyrazine.
Sample Preparation
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Weigh approximately 5-10 mg of 5-Bromopyrido[3,4-b]pyrazine directly into a clean, dry NMR tube.
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Add approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for heterocyclic compounds.[6] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its higher boiling point, which can be useful for variable temperature studies.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
NMR Data Acquisition
The following experiments are recommended for a complete structural characterization.[6][7]
-
¹H NMR (1D):
-
Spectrometer: 400 MHz or higher for better resolution.
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C{¹H} NMR (1D):
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems and confirm which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
The workflow for spectral assignment is a self-validating system. The information from the 1D spectra provides the initial hypotheses for assignments, which are then confirmed or refuted by the correlations observed in the 2D spectra.
Caption: Experimental workflow for unambiguous structural assignment using NMR.
Key HMBC Correlations
The HMBC experiment is particularly powerful for confirming the connectivity of the fused ring system. The diagram below illustrates some of the key expected long-range correlations.
Caption: Key predicted HMBC correlations for 5-Bromopyrido[3,4-b]pyrazine.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-Bromopyrido[3,4-b]pyrazine. The combination of 1D and 2D NMR experiments, as outlined in the provided protocol, offers a robust and self-validating methodology for the unambiguous structural confirmation of this important heterocyclic compound. The predicted data serves as a valuable reference for researchers working on the synthesis and characterization of pyridopyrazine derivatives, facilitating more efficient and accurate drug discovery and development efforts.
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